3-chloro-2-methyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide
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Overview
Description
3-chloro-2-methyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a thiazolo[5,4-b]pyridine moiety, and a chlorinated aromatic ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its activity . The electron-deficient aryl group in the compound results in a more acidic sulfonamide NH proton, which can make a stronger charged interaction with Lys802 in PI3Kα . This interaction inhibits the enzymatic activity of PI3K, thereby affecting the downstream signaling pathways .
Biochemical Pathways
The inhibition of PI3K affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell proliferation, survival, and metabolism . By inhibiting PI3K, the compound prevents the activation of AKT, a key player in promoting cell survival and growth . This leads to reduced cell proliferation and survival, particularly in cancer cells where this pathway is often overactive .
Pharmacokinetics
The compound’s strong inhibitory activity against pi3k suggests it has sufficient bioavailability to reach its target in the cell .
Result of Action
The result of the compound’s action is a decrease in cell proliferation and survival due to the inhibition of the PI3K/AKT/mTOR pathway . This makes the compound a potential candidate for the treatment of cancers where the PI3K/AKT/mTOR pathway is overactive .
Biochemical Analysis
Biochemical Properties
3-chloro-2-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound interacts with PI3K, inhibiting its activity and thus influencing biochemical reactions within the cell .
Cellular Effects
The inhibition of PI3K by 3-chloro-2-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can have significant effects on various types of cells and cellular processes . By influencing cell signaling pathways, gene expression, and cellular metabolism, this compound can potentially impact cell function .
Molecular Mechanism
The molecular mechanism of action of 3-chloro-2-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, the compound binds to PI3K, inhibiting its activity and leading to downstream effects on cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 2-chloro-4-nitrotoluene with 4-aminothiazolo[5,4-b]pyridine under acidic conditions to form the intermediate. This intermediate is then subjected to sulfonation using chlorosulfonic acid, followed by neutralization with a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-methyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-chloro-2-methyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-fluorophenyl sulfonamide
- 5-chlorothiophene-2-sulfonamide
Uniqueness
3-chloro-2-methyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazolo[5,4-b]pyridine moiety differentiates it from other sulfonamides and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
3-chloro-2-methyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S2/c1-12-15(20)4-2-6-17(12)27(24,25)23-14-9-7-13(8-10-14)18-22-16-5-3-11-21-19(16)26-18/h2-11,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMZDVYEDCZNFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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